Cas no 1805711-53-8 (2-(3-Bromopropyl)-5-chloroanisole)

2-(3-Bromopropyl)-5-chloroanisole 化学的及び物理的性質
名前と識別子
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- 2-(3-Bromopropyl)-5-chloroanisole
- Benzene, 1-(3-bromopropyl)-4-chloro-2-methoxy-
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- インチ: 1S/C10H12BrClO/c1-13-10-7-9(12)5-4-8(10)3-2-6-11/h4-5,7H,2-3,6H2,1H3
- InChIKey: FEHNTYCJJRGIIV-UHFFFAOYSA-N
- ほほえんだ: C1(CCCBr)=CC=C(Cl)C=C1OC
じっけんとくせい
- 密度みつど: 1.402±0.06 g/cm3(Predicted)
- ふってん: 288.2±25.0 °C(Predicted)
2-(3-Bromopropyl)-5-chloroanisole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1910274-2.5g |
1-(3-bromopropyl)-4-chloro-2-methoxybenzene |
1805711-53-8 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1910274-0.05g |
1-(3-bromopropyl)-4-chloro-2-methoxybenzene |
1805711-53-8 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1910274-1.0g |
1-(3-bromopropyl)-4-chloro-2-methoxybenzene |
1805711-53-8 | 1g |
$986.0 | 2023-06-01 | ||
Enamine | EN300-1910274-10g |
1-(3-bromopropyl)-4-chloro-2-methoxybenzene |
1805711-53-8 | 10g |
$4236.0 | 2023-09-18 | ||
Enamine | EN300-1910274-5g |
1-(3-bromopropyl)-4-chloro-2-methoxybenzene |
1805711-53-8 | 5g |
$2858.0 | 2023-09-18 | ||
Enamine | EN300-1910274-0.25g |
1-(3-bromopropyl)-4-chloro-2-methoxybenzene |
1805711-53-8 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1910274-10.0g |
1-(3-bromopropyl)-4-chloro-2-methoxybenzene |
1805711-53-8 | 10g |
$4236.0 | 2023-06-01 | ||
Enamine | EN300-1910274-1g |
1-(3-bromopropyl)-4-chloro-2-methoxybenzene |
1805711-53-8 | 1g |
$986.0 | 2023-09-18 | ||
Enamine | EN300-1910274-5.0g |
1-(3-bromopropyl)-4-chloro-2-methoxybenzene |
1805711-53-8 | 5g |
$2858.0 | 2023-06-01 | ||
Enamine | EN300-1910274-0.5g |
1-(3-bromopropyl)-4-chloro-2-methoxybenzene |
1805711-53-8 | 0.5g |
$946.0 | 2023-09-18 |
2-(3-Bromopropyl)-5-chloroanisole 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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4. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
2-(3-Bromopropyl)-5-chloroanisoleに関する追加情報
Recent Advances in the Study of 2-(3-Bromopropyl)-5-chloroanisole (CAS: 1805711-53-8) in Chemical Biology and Pharmaceutical Research
2-(3-Bromopropyl)-5-chloroanisole (CAS: 1805711-53-8) is a brominated aromatic compound that has recently garnered attention in chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This compound, characterized by its unique bromopropyl and chloro-substituted anisole structure, serves as a versatile intermediate in the synthesis of more complex molecules. Recent studies have explored its reactivity, biological activity, and potential as a scaffold for novel therapeutic agents.
One of the key areas of interest is the role of 2-(3-Bromopropyl)-5-chloroanisole in the synthesis of small-molecule inhibitors targeting specific enzymes or receptors. Researchers have utilized its bromopropyl side chain for further functionalization, enabling the creation of diverse chemical libraries. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of kinase inhibitors, where the compound was modified to enhance binding affinity and selectivity.
In addition to its synthetic applications, recent investigations have highlighted the compound's potential biological activities. Preliminary in vitro assays suggest that 2-(3-Bromopropyl)-5-chloroanisole may exhibit moderate cytotoxicity against certain cancer cell lines, prompting further exploration into its mechanism of action. A collaborative study between academic and industrial researchers identified its ability to interfere with cellular signaling pathways, though the exact molecular targets remain under investigation.
The stability and pharmacokinetic properties of 2-(3-Bromopropyl)-5-chloroanisole have also been subjects of recent research. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, have been employed to characterize its metabolic fate in biological systems. These studies are critical for assessing its suitability as a lead compound in drug development programs.
Looking ahead, the versatility of 2-(3-Bromopropyl)-5-chloroanisole positions it as a promising candidate for further exploration in medicinal chemistry. Future research directions may include optimizing its synthetic routes, expanding its applications in targeted therapy, and elucidating its interactions with biological macromolecules. As the field progresses, this compound is likely to play a significant role in the discovery of next-generation therapeutics.
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